1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure with four methyl groups The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Cyclopentane Derivative Preparation: The cyclopentane derivative with four methyl groups can be prepared through alkylation reactions.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclopentane derivative under basic conditions to form the target compound
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of imidazoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms of the imidazole ring using alkyl halides or acyl chlorides, forming N-substituted imidazole derivatives
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the imidazole ring.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a ligand in coordination chemistry, facilitating various catalytic reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine involves its interaction with biological targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting cellular processes. This coordination can inhibit the function of metalloenzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-2-yl)ethanone: This compound has a simpler structure and is used primarily in organic synthesis.
2-(1H-Imidazol-2-yl)pyridine: Known for its use in coordination chemistry and as a ligand in catalysis.
1-(5-Phenyl-1H-imidazol-2-yl)ethanone: This derivative has applications in medicinal chemistry as an antimicrobial agent.
The uniqueness of this compound lies in its cyclopentane structure with four methyl groups, which imparts distinct steric and electronic properties, making it suitable for specific applications in materials science and catalysis .
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-10(2)5-6-11(3,4)12(10,13)9-14-7-8-15-9/h7-8H,5-6,13H2,1-4H3,(H,14,15) |
InChI Key |
FNKMXHABIYUSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1(C2=NC=CN2)N)(C)C)C |
Origin of Product |
United States |
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